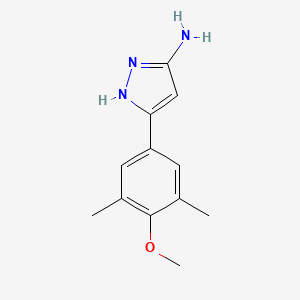

3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine

Descripción

Propiedades

Número CAS |

501903-07-7 |

|---|---|

Fórmula molecular |

C12H15N3O |

Peso molecular |

217.27 g/mol |

Nombre IUPAC |

5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C12H15N3O/c1-7-4-9(5-8(2)12(7)16-3)10-6-11(13)15-14-10/h4-6H,1-3H3,(H3,13,14,15) |

Clave InChI |

NTUULBBCUDDKEQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1OC)C)C2=CC(=NN2)N |

Origen del producto |

United States |

Métodos De Preparación

Direct Preparation from Primary Aromatic Amines and Diketones

A recent and efficient method involves the direct synthesis of N-substituted pyrazoles from primary aromatic amines and 1,3-diketones under mild conditions without inorganic reagents. This method is applicable to a variety of aromatic amines, including those bearing methoxy and methyl substituents, which is relevant for the 4-methoxy-3,5-dimethylphenyl moiety.

- Dissolve the primary aromatic amine (e.g., 4-methoxy-3,5-dimethylaniline) in dimethylformamide (DMF).

- Cool the mixture in an ice-salt bath.

- Add O-(4-nitrobenzoyl)hydroxylamine and the corresponding 1,3-diketone (such as 2,4-pentanedione) sequentially.

- Heat the sealed reaction mixture at 85 °C for 1.5 hours.

- Workup involves basic aqueous extraction, drying, and purification by column chromatography.

Example Data from Analogous Compounds:

| Compound ID | Amine Used | Diketone Used | Yield (%) | Reaction Temp (°C) | Reaction Time (h) |

|---|---|---|---|---|---|

| 1a | 3,3-Dimethylbutan-2-amine | 2,4-Pentanedione | 44-45 | 85 | 1.5 |

| 1g | Aromatic amine with methyl groups | 2,4-Pentanedione | ~40-45 | 85 | 1.5 |

This method tolerates methoxy and methyl substituents, making it suitable for synthesizing 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine.

Regioselective Condensation via α,β-Ethylenic Ketones and Hydrazines

Another approach involves the condensation of hydrazines with α,β-unsaturated ketones (chalcones) to form pyrazoline intermediates, which upon oxidation yield pyrazoles with desired substitution patterns.

- The chalcone bearing the 4-methoxy-3,5-dimethylphenyl substituent can be prepared by Claisen-Schmidt condensation.

- Hydrazine hydrate is added to form pyrazolines.

- Subsequent dehydration and oxidation steps yield the pyrazole amine.

This method is useful for regioselective synthesis and allows functionalization at multiple positions on the pyrazole ring.

Copper-Promoted Aminopyrazole Dimerization and Functionalization

Copper-catalyzed oxidative coupling reactions have been reported for 5-aminopyrazoles, which can be adapted for substituted pyrazol-5-amines.

- Cu(OAc)2 or CuCl2 catalyzes dimerization or further functionalization.

- Reactions are conducted in toluene at elevated temperatures (100–130 °C) under air.

- Oxidants such as benzoyl peroxide or tert-butyl peroxybenzoate are used.

While this method is more focused on dimerization and fused ring formation, it demonstrates the robustness of 5-aminopyrazoles under oxidative conditions and can be adapted for complex substitutions.

Comparative Table of Preparation Methods

| Method Description | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct synthesis from primary aromatic amines and diketones | Aromatic amine, diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF | 85 °C, 1.5 h | 40–45 | Mild conditions, no inorganic reagents, scalable | Requires pure amines, moderate yield |

| Condensation of hydrazines with chalcones followed by oxidation | Chalcone, hydrazine hydrate, oxidants | Reflux in ethanol, then oxidation | 66–88 | Regioselective, good yields | Multi-step, requires chalcone synthesis |

| Cu-promoted oxidative coupling of 5-aminopyrazoles | 5-Aminopyrazole, Cu salts, peroxides | 100–130 °C, 10–12 h, air atmosphere | 70–80 (for dimers) | Enables further functionalization | Longer reaction time, oxidative conditions |

Analytical and Purification Techniques

- Purification is generally achieved via column chromatography using silica gel or basic alumina.

- Characterization includes ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

- Reaction monitoring is performed by thin-layer chromatography (TLC).

- Single-crystal X-ray diffraction can confirm structure when applicable.

Summary and Recommendations

The most straightforward and efficient preparation of 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine is via the direct reaction of the corresponding primary aromatic amine with a 1,3-diketone in the presence of O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C, as demonstrated in recent literature. This method offers mild conditions, scalability, and tolerance to methoxy and methyl substituents.

For more regioselective or functionalized derivatives, condensation routes via chalcones and hydrazines or copper-catalyzed oxidative methods can be employed, depending on the desired complexity and substitution pattern.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or other substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 4-methoxy-3,5-dimethylphenyl substituent in the target compound distinguishes it from analogs with simpler or bulkier aromatic groups:

- 5-(3,5-Dimethoxyphenyl)-1H-pyrazol-3-ylamine (): This analog replaces the methyl groups with methoxy substituents at the 3,5-positions.

- N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) (): The p-fluorophenyl group introduces electron-withdrawing fluorine, which could enhance metabolic stability but reduce solubility compared to the methoxy-dimethylphenyl group .

- 5-(Benzo[1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (5e) (): The methylenedioxy (benzodioxol) group provides a fused ring system, increasing steric bulk and possibly improving membrane permeability relative to the target compound’s substituents .

Heterocyclic Core Modifications

- 3,5-Diphenyl-1H-pyrazole derivatives (): These compounds lack the amine group at the 5-position but feature dual phenyl groups.

- Imidazole analogs (): A structurally related imidazol-4-amine with the same 4-methoxy-3,5-dimethylphenyl group highlights how the pyrazole vs. imidazole core affects ring planarity and hydrogen-bonding sites. Pyrazoles are more rigid, which may confer selectivity in target binding .

Pharmacological Implications

- Antipyretic and Anti-inflammatory Activities : Compounds like N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines () show that bulky aromatic substituents enhance anti-inflammatory effects. The target compound’s methoxy and dimethyl groups may balance steric bulk and hydrophobicity, optimizing bioavailability .

- Sulfonyl and Sulfonamide Groups : Derivatives such as 4k () and 5g () incorporate sulfonyl groups, which improve solubility and binding to enzymes like cyclooxygenase. The target compound’s lack of sulfonyl groups may limit such interactions but reduce off-target effects .

Molecular Weight and Physicochemical Properties

The target compound’s lower molecular weight and absence of polar sulfonyl groups suggest moderate lipophilicity, which may favor blood-brain barrier penetration compared to larger analogs .

Actividad Biológica

3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C12H15N3O

- Molecular Weight : 215.27 g/mol

- CAS Number : 3764196

Biological Activities

The biological activities of 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine have been explored in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit anticancer properties. A study focused on similar compounds demonstrated that modifications in the pyrazole structure could enhance cytotoxicity against cancer cell lines. For instance, derivatives with specific substituents showed IC50 values indicating potent inhibition of cell proliferation in breast and colon cancer models .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests indicated significant efficacy against both gram-positive and gram-negative bacteria, with some derivatives outperforming standard antibiotics . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

In addition to antimicrobial properties, 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the methoxy and dimethyl groups on the phenyl ring have been shown to influence both potency and selectivity towards biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased anticancer activity |

| Variation in alkyl chain length | Altered antimicrobial efficacy |

| Changes in functional groups | Enhanced anti-inflammatory properties |

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives, including 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine:

- Anticancer Study : A derivative was tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, showing IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxic effects compared to control .

- Antimicrobial Evaluation : In a study assessing various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL .

- Inflammation Model : In vivo models showed that administration of the compound reduced paw edema in rats by approximately 40%, suggesting its potential as a therapeutic agent for inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via condensation reactions followed by reduction steps. Key reagents include hydrazine derivatives and ketones/aldehydes for pyrazole ring formation. Optimize temperature (60–120°C), solvent polarity (e.g., ethanol or DMF), and pH (neutral to mildly acidic) to minimize side products. For example, methoxy and methyl groups on the phenyl ring may require inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodology : Use / NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., N–H stretches in pyrazole). Single-crystal X-ray diffraction (via SHELX software ) resolves 3D geometry, while mass spectrometry validates molecular weight. Thermal analysis (TGA/DSC) assesses stability .

Q. What primary biological assays are used to evaluate this compound’s activity?

- Methodology : Screen for enzyme inhibition (e.g., kinase or protease assays) and receptor binding (e.g., GPCR radioligand displacement). Cell viability assays (MTT or ATP-based) assess cytotoxicity. Dose-response curves (IC/EC) quantify potency. Compare results with structurally similar analogs (e.g., 3,4-dimethoxyphenyl derivatives) to identify substitution-dependent trends .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Employ molecular docking (AutoDock, Schrödinger) to simulate binding to active sites. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations (AMBER/GROMACS) model stability of ligand-target complexes. Validate predictions with mutagenesis studies or crystallographic data .

Q. How to resolve contradictions in reported biological activities of pyrazole derivatives?

- Methodology : Conduct meta-analysis of literature data, focusing on structural variations (e.g., methoxy vs. methyl substitutions ). Replicate experiments under standardized conditions (pH, solvent, cell lines). Use statistical tools (ANOVA) to differentiate assay-specific artifacts from true structure-activity relationships .

Q. What strategies optimize regioselectivity in pyrazole ring functionalization?

- Methodology : Leverage directing effects of substituents. Electron-donating groups (methoxy) enhance electrophilic substitution at para positions, while steric hindrance from dimethylphenyl groups may favor C-3/C-5 modifications. Use protecting groups (e.g., Boc for amines) to control reaction pathways .

Q. How do methoxy and dimethylphenyl substituents influence electronic properties and reactivity?

- Methodology : Perform Hammett analysis to quantify electronic effects. Cyclic voltammetry measures redox potentials. Compare reaction rates (e.g., nucleophilic substitution) with analogs lacking substituents. Substituent-induced steric effects can be modeled via X-ray crystallography or computational steric maps .

Q. What are best practices for stability studies under varying environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.